5-(Diethylamino)furan-2-carbaldehyde
Overview
Description
5-(Diethylamino)furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a diethylamino group and an aldehyde group at the 2 and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Diethylamino)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of diethylamine with furan-2-carbaldehyde under suitable solvent conditions. This reaction typically requires heating and specific reaction conditions to yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to extraction and column chromatography to isolate the product with a high degree of purity .
Chemical Reactions Analysis
Types of Reactions: 5-(Diethylamino)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can react with the diethylamino group under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Diethylamino)furan-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Diethylamino)furan-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The diethylamino group may also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
- 5-(Dimethylamino)furan-2-carbaldehyde
- 5-(Methoxymethyl)furan-2-carbaldehyde
- 5-(Ethoxymethyl)furan-2-carbaldehyde
Comparison: 5-(Diethylamino)furan-2-carbaldehyde is unique due to the presence of the diethylamino group, which imparts distinct chemical and physical properties compared to its analogs. For instance, the bulkier diethylamino group may influence the compound’s reactivity and interaction with biological targets differently than the smaller dimethylamino or methoxymethyl groups .
Properties
IUPAC Name |
5-(diethylamino)furan-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-10(4-2)9-6-5-8(7-11)12-9/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLVNCXGGVYESC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(O1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354317 | |
Record name | 5-(diethylamino)-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22868-59-3 | |
Record name | 5-(diethylamino)-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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